
1-(1H-Indol-3-YL)-2-(methylsulfanyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-Indol-3-YL)-2-(methylsulfanyl)ethan-1-one is an organic compound that belongs to the class of indole derivatives. This compound features an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of a methylsulfanyl group and an ethanone moiety further characterizes this compound, making it a unique entity in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(1H-Indol-3-YL)-2-(methylsulfanyl)ethan-1-one can be synthesized through various synthetic routes. One common method involves the reaction of indole-3-carboxaldehyde with methylthiol in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1H-Indol-3-YL)-2-(methylsulfanyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ethanone moiety can be achieved using reducing agents such as sodium borohydride, leading to the formation of corresponding alcohols.
Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the C-3 position, using reagents like bromine or nitronium ions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, nitronium tetrafluoroborate.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated indole derivatives.
Aplicaciones Científicas De Investigación
1-(1H-Indol-3-YL)-2-(methylsulfanyl)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1-(1H-Indol-3-YL)-2-(methylsulfanyl)ethan-1-one involves its interaction with specific molecular targets. The indole ring can intercalate with DNA, potentially disrupting cellular processes. The methylsulfanyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Pathways involved include modulation of enzyme activity and interference with signal transduction mechanisms.
Comparación Con Compuestos Similares
1-(1H-Indol-3-YL)ethan-1-one: Lacks the methylsulfanyl group, resulting in different chemical properties and reactivity.
3-(methylthio)indole: Similar structure but lacks the ethanone moiety, affecting its biological activity.
Uniqueness: 1-(1H-Indol-3-YL)-2-(methylsulfanyl)ethan-1-one is unique due to the combination of the indole ring, methylsulfanyl group, and ethanone moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C11H11NOS |
|---|---|
Peso molecular |
205.28 g/mol |
Nombre IUPAC |
1-(1H-indol-3-yl)-2-methylsulfanylethanone |
InChI |
InChI=1S/C11H11NOS/c1-14-7-11(13)9-6-12-10-5-3-2-4-8(9)10/h2-6,12H,7H2,1H3 |
Clave InChI |
QWXBVSKPNYCMQM-UHFFFAOYSA-N |
SMILES canónico |
CSCC(=O)C1=CNC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Ethoxyspiro[2.3]hexan-1-amine](/img/structure/B13190370.png)
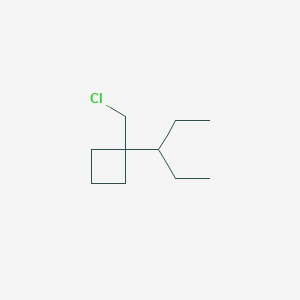
![{6-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-yl}methanol](/img/structure/B13190377.png)
![2-chloro-N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}acetamide](/img/structure/B13190382.png)


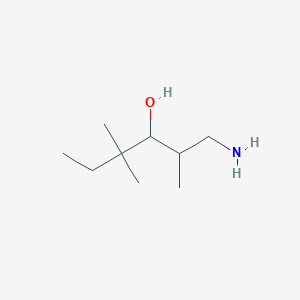
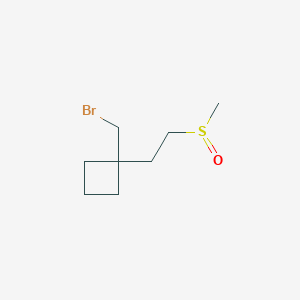
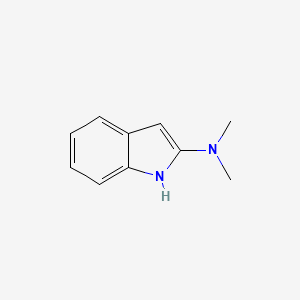

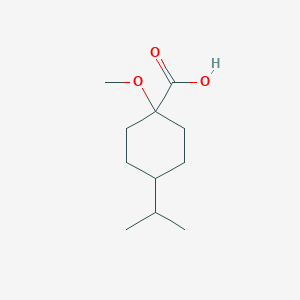
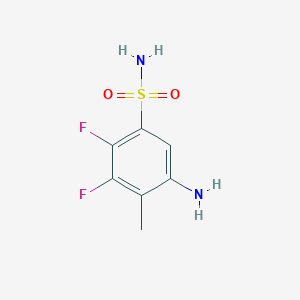
![1-[(4-Chlorophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13190437.png)
![2-{7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-1-yl}pyridine](/img/structure/B13190440.png)
